molecular formula C13H17NO4 B12068965 (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B12068965
M. Wt: 251.28 g/mol
InChI Key: FDMIIZWGYSUDIS-UHFFFAOYSA-N
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Description

(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a formyl group, a methoxy group, and a carbamic acid ester

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl N-(3-formyl-5-methoxyphenyl)carbamate

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-5-9(8-15)6-11(7-10)17-4/h5-8H,1-4H3,(H,14,16)

InChI Key

FDMIIZWGYSUDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the condensation of a methoxy-substituted benzaldehyde with a carbamic acid derivative under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group typically yields a carboxylic acid, while reduction results in an alcohol .

Scientific Research Applications

(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester exerts its effects involves interactions at the molecular level. The formyl and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamic acid ester moiety may also play a role in its biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both formyl and methoxy groups, along with a carbamic acid tert-butyl ester moiety. This unique structure may contribute to its biological properties, enhancing interactions with various biological targets.

The biological activity of (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the formyl group allows for potential oxidation reactions, while the carbamate moiety can participate in nucleophilic substitution reactions. These interactions may influence several cellular pathways, including those involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of carbamic acids can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.
  • Antiviral Properties : Some studies have explored the potential of carbamic acid derivatives in targeting viral infections, although specific data on this compound remains limited.

Research Findings

A review of the literature reveals several key studies investigating the biological activity of related compounds:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-α levels in vitro
AntiviralPotential activity against viral replication

Case Studies

  • Anticancer Mechanisms : A study demonstrated that related carbamic acid derivatives could inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key regulator in cancer cell survival. This inhibition led to reduced viability in various cancer cell lines.
  • Inflammation Modulation : In vitro assays showed that compounds similar to (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester could significantly decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated macrophages.

Comparative Analysis

When compared to other compounds with similar structures, (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester exhibits unique properties due to its specific substitutions. For instance, indole and imidazole derivatives share some biological activities, but the presence of both formyl and carbamate functionalities may enhance selectivity and efficacy against certain targets.

Table 2: Comparison with Similar Compounds

Compound TypeStructure FeaturesBiological Activity
Indole DerivativesIndole core with various substituentsAnticancer, Antiviral
Imidazole DerivativesFive-membered ring with nitrogenAntibacterial, Antifungal
Carbamic Acid DerivativesCarbamate functional groupDiverse therapeutic effects

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